molecular formula C20H20N2O5S B2523012 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one CAS No. 950320-64-6

1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one

Cat. No.: B2523012
CAS No.: 950320-64-6
M. Wt: 400.45
InChI Key: INKAVFLHNRGAFF-UHFFFAOYSA-N
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Description

1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Scientific Research Applications

1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves multiple steps, starting with the preparation of key intermediates such as 4-isopropoxybenzoyl chloride and tosyl imidazole. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to scale up the process, ensuring cost-effectiveness, safety, and environmental compliance. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-isopropoxybenzoyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both isopropoxybenzoyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications, distinguishing it from other imidazole derivatives .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4-propan-2-yloxybenzoyl)imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-14(2)27-17-8-6-16(7-9-17)19(23)21-12-13-22(20(21)24)28(25,26)18-10-4-15(3)5-11-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKAVFLHNRGAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)C(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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